(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a thiophene moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target central nervous system (cns) receptors .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly cns receptors, leading to changes in cellular activity .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
Similar compounds have been known to exhibit good bioavailability .
Result of Action
Similar compounds have been known to exhibit a range of effects, including anti-tubercular, anti-cancer, anti-tumor, and anti-leukemic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where the methoxyphenyl group is introduced to the piperidine ring.
Introduction of the thiophene moiety: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be used in the study of enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Comparison with Similar Compounds
Similar Compounds
(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: This compound shares a similar piperidine and thiophene structure but differs in the attached groups.
Thiophene derivatives: These compounds contain the thiophene moiety and exhibit various biological and chemical properties.
Uniqueness
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone is unique due to its combination of a piperidine ring, methoxyphenyl group, and thiophene moiety
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-21-15-4-6-16(7-5-15)23-13-14-8-10-19(11-9-14)18(20)17-3-2-12-22-17/h2-7,12,14H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYVNVKCKUWFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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